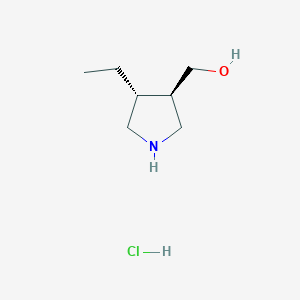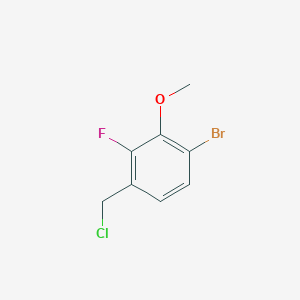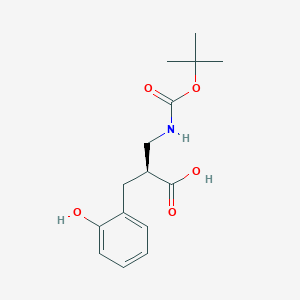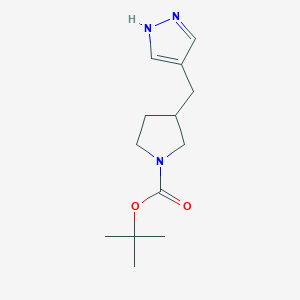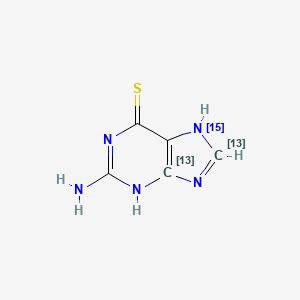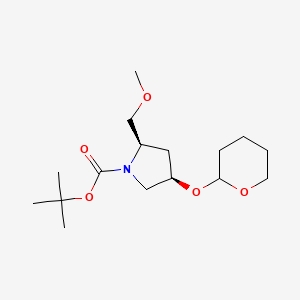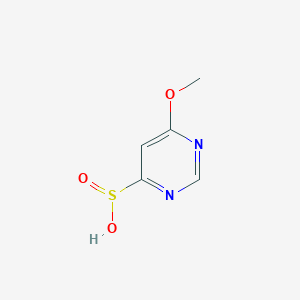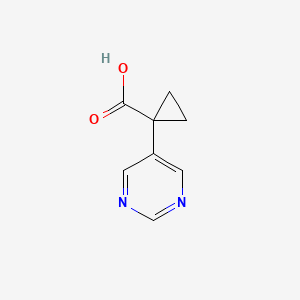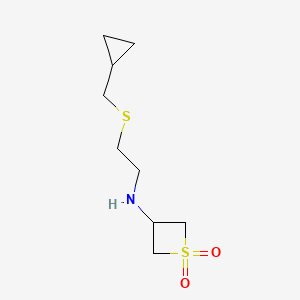
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietanes are four-membered rings containing sulfur, and the 1,1-dioxide form indicates the presence of two oxygen atoms bonded to the sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes nucleophilic addition with cyclopropylmethyl thiol to form the corresponding thioether. This intermediate is then subjected to oxidation to introduce the sulfone functionality, resulting in the formation of the thietane 1,1-dioxide ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring .
Applications De Recherche Scientifique
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Mécanisme D'action
The mechanism of action of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities, such as antidepressant properties.
Uniqueness
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO2S2 |
|---|---|
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)6-9(7-14)10-3-4-13-5-8-1-2-8/h8-10H,1-7H2 |
Clé InChI |
QIDARQPOEWONFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CSCCNC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)

![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
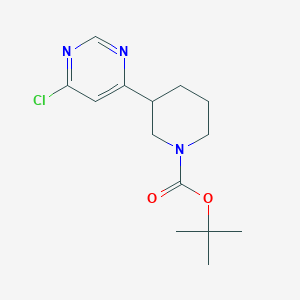
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
